molecular formula C24H27N3O3 B2367625 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide CAS No. 921573-49-1

4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide

Cat. No. B2367625
CAS RN: 921573-49-1
M. Wt: 405.498
InChI Key: GHOFGGCCYRPMGZ-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring . The linear formula for this compound is C18H21NO2 .

Scientific Research Applications

Synthesis and Properties of Polyamides

Polyamides synthesized from aromatic nucleophilic substitution reactions involving compounds with tert-butyl groups, like 4-tert-butylcatechol, exhibit significant solubility in polar solvents and form transparent, flexible films. These materials have high thermal stability, evidenced by glass transition temperatures above 200°C and weight loss temperatures exceeding 480°C. This suggests their potential application in high-performance materials (Hsiao, Yang, & Chen, 2000).

Chiral Phosphine Ligands in Catalysis

Chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for use in rhodium-catalyzed asymmetric hydrogenation. These ligands, which include structures with tert-butyl groups, demonstrate excellent enantioselectivities and high catalytic activities. Their application has been proven in the synthesis of chiral pharmaceutical ingredients, indicating their importance in asymmetric synthesis and catalysis (Imamoto et al., 2012).

Organogels Based on Perylenetetracarboxylic Diimides

New perylenetetracarboxylic diimide (PDI) compounds with tert-butyl groups have been designed to form organogels. These gels exhibit fluorescent properties, with the formation of H- and J-type aggregates. Such materials are valuable for the development of novel organogels with potential applications in sensing, organic electronics, and photonics (Wu et al., 2011).

Fluorescence Chemosensors for Ba2+ Detection

A chemosensor incorporating a tert-butyl group has been developed for the selective detection of Ba2+ ions. This sensor operates through an intramolecular charge transfer mechanism, highlighting its application in environmental monitoring and analytical chemistry. The sensor's efficacy has been demonstrated in live cell imaging, underscoring its potential in biological applications (Ravichandiran et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-24(2,3)19-9-5-18(6-10-19)23(29)25-15-16-27-22(28)14-13-21(26-27)17-7-11-20(30-4)12-8-17/h5-14H,15-16H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOFGGCCYRPMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide

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